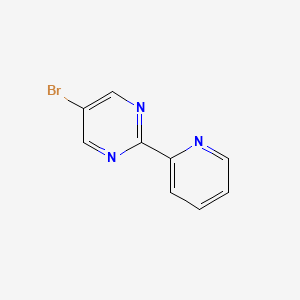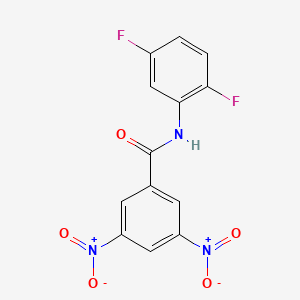
S-Buta-1,3-dien-1-yl dimethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Buta-1,3-dien-1-yl dimethylcarbamothioate: is an organic compound characterized by the presence of a butadiene moiety and a dimethylcarbamothioate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Buta-1,3-dien-1-yl dimethylcarbamothioate typically involves the reaction of functionalized vinyl phosphates or vinyl phosphordiamidates with organometallic reagents. For instance, vinyl phosphates can be smoothly converted into tri- and tetrasubstituted buta-1,3-dienes via reaction with aryllithium reagents . Additionally, vinyl phosphordiamidates can be converted into α,β-unsaturated ketones using Grignard reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The scalability of these reactions is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: S-Buta-1,3-dien-1-yl dimethylcarbamothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamothioate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
S-Buta-1,3-dien-1-yl dimethylcarbamothioate has several scientific research applications, including:
Biology: It may be used in the study of biological pathways and mechanisms, especially those involving sulfur-containing compounds.
Industry: The compound can be used in the production of polymers, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism by which S-Buta-1,3-dien-1-yl dimethylcarbamothioate exerts its effects involves interactions with molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the butadiene moiety, which can undergo various chemical transformations. The dimethylcarbamothioate group also plays a role in the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Buta-1,3-diene: A simple diene that serves as a precursor for many synthetic transformations.
Dimethylcarbamothioate: A functional group found in various sulfur-containing compounds.
Comparison: S-Buta-1,3-dien-1-yl dimethylcarbamothioate is unique due to the combination of the butadiene moiety and the dimethylcarbamothioate group
Eigenschaften
CAS-Nummer |
919477-07-9 |
|---|---|
Molekularformel |
C7H11NOS |
Molekulargewicht |
157.24 g/mol |
IUPAC-Name |
S-buta-1,3-dienyl N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C7H11NOS/c1-4-5-6-10-7(9)8(2)3/h4-6H,1H2,2-3H3 |
InChI-Schlüssel |
GNVQCEKVERZFTR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)SC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12635137.png)
![Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B12635145.png)

![N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B12635154.png)

![(R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12635160.png)
![Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-](/img/structure/B12635169.png)
![2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal](/img/structure/B12635179.png)


![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene](/img/structure/B12635189.png)
![2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12635194.png)


